N-(2-methoxyphenyl)quinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)quinoline-2-carboxamide: is a compound that belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. Quinoline derivatives have been extensively studied for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)quinoline-2-carboxamide typically involves the reaction of 2-aminobenzophenone with 2-methoxybenzoic acid under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: N-(2-methoxyphenyl)quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivative.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: N-(2-methoxyphenyl)quinoline-2-carboxamide is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: In biological research, this compound has been studied for its potential as an inhibitor of amyloid-beta aggregation, which is associated with Alzheimer’s disease. Its ability to interact with specific biological targets makes it a valuable tool for studying disease mechanisms and developing therapeutic agents .
Medicine: The compound’s pharmacological properties, including anti-inflammatory and antimicrobial activities, make it a candidate for drug development. Researchers are investigating its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and infections .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its versatility and reactivity make it a valuable component in the synthesis of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)quinoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, its inhibitory effect on amyloid-beta aggregation is believed to result from its binding to the amyloid-beta peptide, preventing its aggregation into toxic oligomers and plaques. This interaction can attenuate amyloid-beta-induced neurotoxicity and protect neuronal cells .
Comparison with Similar Compounds
- N-(2-cinnamamidoethyl)-6,7-dimethoxyquinoline-2-carboxamide
- 6,7-dimethoxy-N-[2-[3-(4-methoxyphenyl)acrylamido]ethyl]quinoline-2-carboxamide
- 6,7-dimethoxy-N-[2-[3-(2-methoxyphenyl)acrylamido]ethyl]quinoline-2-carboxamide
Comparison: N-(2-methoxyphenyl)quinoline-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity. Its methoxy group at the 2-position of the phenyl ring can influence its interaction with molecular targets, potentially enhancing its therapeutic potential .
Properties
IUPAC Name |
N-(2-methoxyphenyl)quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-21-16-9-5-4-8-14(16)19-17(20)15-11-10-12-6-2-3-7-13(12)18-15/h2-11H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKNLZIPXGRGDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=NC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.